5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine
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Overview
Description
5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a benzyloxy-substituted bromobenzene derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), ethanol
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial properties.
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Studied for antifungal activity.
Uniqueness
5-(2-(Benzyloxy)-5-bromophenyl)thiazol-2-amine stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with enhanced biological activities and material properties.
Properties
Molecular Formula |
C16H13BrN2OS |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-(5-bromo-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-6-7-14(20-10-11-4-2-1-3-5-11)13(8-12)15-9-19-16(18)21-15/h1-9H,10H2,(H2,18,19) |
InChI Key |
HUYRMVMCICSJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C3=CN=C(S3)N |
Origin of Product |
United States |
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